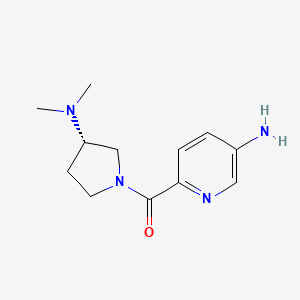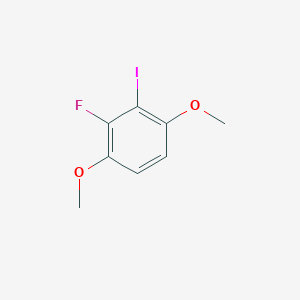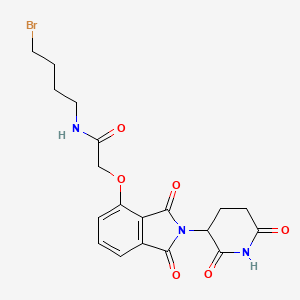
Thalidomide-O-acetamido-C4-Br
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-C4-Br is a compound that is part of the thalidomide family, known for its use in PROTAC (PROteolysis TArgeting Chimeras) technology. This compound is comprised of a thalidomide-based cereblon ligand and a ligand-linker conjugate . It is used primarily in research settings for its ability to induce targeted protein degradation.
Preparation Methods
The synthesis of Thalidomide-O-acetamido-C4-Br involves several steps, starting with the preparation of thalidomide derivatives. The synthetic route typically includes the following steps:
Formation of Thalidomide Derivative: Thalidomide is reacted with acetic anhydride to form an acetamido derivative.
Bromination: The acetamido derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Linker Attachment: The brominated derivative is then coupled with a linker molecule to form the final this compound compound.
Chemical Reactions Analysis
Thalidomide-O-acetamido-C4-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thalidomide-O-acetamido-C4-Br has several scientific research applications, including:
Chemistry: It is used in the development of PROTACs for targeted protein degradation.
Biology: The compound is used to study protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: Research involving this compound aims to develop new therapeutic agents for diseases such as cancer and autoimmune disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Thalidomide-O-acetamido-C4-Br involves its binding to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . This targeted protein degradation is the basis for its use in PROTAC technology.
Comparison with Similar Compounds
Thalidomide-O-acetamido-C4-Br is unique in its structure and function compared to other thalidomide derivatives. Similar compounds include:
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma.
Pomalidomide: A derivative with similar applications in cancer therapy.
Thalidomide-O-acetamido-C4-amine HCl salt: A closely related compound used in similar research applications
This compound stands out due to its specific use in PROTAC technology and its unique ligand-linker conjugate structure.
Properties
Molecular Formula |
C19H20BrN3O6 |
|---|---|
Molecular Weight |
466.3 g/mol |
IUPAC Name |
N-(4-bromobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C19H20BrN3O6/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26/h3-5,12H,1-2,6-10H2,(H,21,25)(H,22,24,26) |
InChI Key |
JBNQSBLSKRJUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromobenzo[d]thiazol-6-amine](/img/structure/B14764907.png)
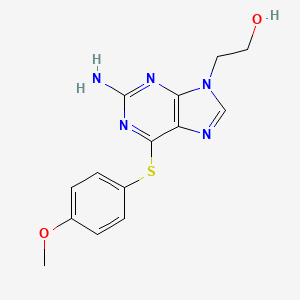
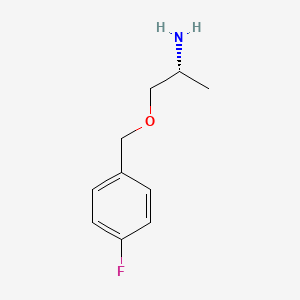
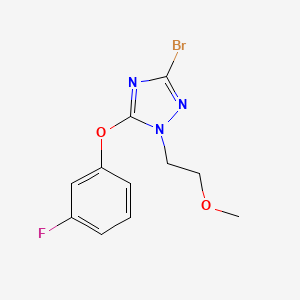
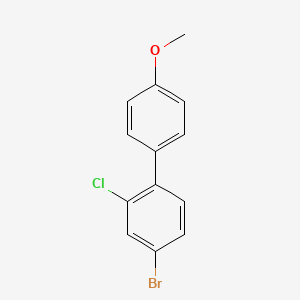
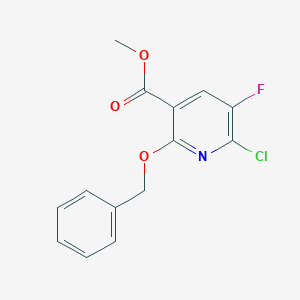
![6-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14764949.png)

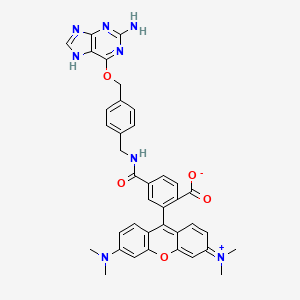


![prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-3-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14764971.png)
